molecular formula C9H7ClN2OS B5840691 2-(2-Chlorophenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole

2-(2-Chlorophenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole

Cat. No.: B5840691
M. Wt: 226.68 g/mol
InChI Key: SVTIZJQBSVPETN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chlorophenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C9H7ClN2OS and its molecular weight is 226.68 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2-chlorophenyl)-5-(methylthio)-1,3,4-oxadiazole is 225.9967617 g/mol and the complexity rating of the compound is 196. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The compound 2-(2-chlorophenyl)-5-(methylthio)-1,3,4-oxadiazole and its derivatives are extensively studied in synthetic chemistry. A study details the microwave irradiation synthesis of a similar compound, 2-aryl-5-[5′-(4″-chlorophenyl)-2′-furyl]-1,3,4-oxadiazoles, highlighting the efficiency of the process in terms of yield and reaction rate (Li Zheng, 2004). Another study discusses the synthesis of a related compound, 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide, demonstrating its potential as a drug lead with detailed structural determination (M. Iftikhar et al., 2019).

Antimicrobial Activity

Several studies have explored the antimicrobial properties of 1,3,4-oxadiazole derivatives. A notable study describes the synthesis of novel 2-aryl-5-((1-aryl-1H-1,2,3-triazol-4-yl)methylthio)-1,3,4-oxadiazoles and their efficacy against microbial infections, showing promising in vitro antibacterial and antifungal activities (J. Sindhu et al., 2013).

Luminescent Material in LEDs

The optical properties of 2-(2-chlorophenyl)-5-(methylthio)-1,3,4-oxadiazole derivatives have been researched, with findings indicating their efficiency as luminescent materials in light-emitting diodes (LEDs). These derivatives exhibit efficient blue and green emission, enhancing quantum efficiency and leading to white emission when combined with certain materials (Y. Kaminorz et al., 2000).

Anti-inflammatory and Anti-thrombotic Properties

Research into the pharmacological properties of 1,3,4-oxadiazole derivatives has uncovered their potential in anti-inflammatory and anti-thrombotic applications. A study reported the synthesis of N-substituted 5-{[2-(4-chlorophenoxy)propan-2-yl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, demonstrating significant in-vitro and in-vivo anti-inflammatory activity as well as notable anti-thrombotic effects in rats (Muhammadasim Raza Basra et al., 2019).

Properties

IUPAC Name

2-(2-chlorophenyl)-5-methylsulfanyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2OS/c1-14-9-12-11-8(13-9)6-4-2-3-5-7(6)10/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVTIZJQBSVPETN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(O1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Chlorophenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
2-(2-Chlorophenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole
Reactant of Route 3
2-(2-Chlorophenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
2-(2-Chlorophenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole
Reactant of Route 5
2-(2-Chlorophenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
2-(2-Chlorophenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.